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Abstract

4-(4-Chlorophenyl)-2-hydroxybenzoic acid (CAS Number: 1261995-96-3) is a biphenyl
carboxylic acid derivative with a unique substitution pattern that suggests potential for
exploration in medicinal chemistry and materials science. This guide provides a comprehensive
technical overview of this molecule, including its chemical identity, a proposed synthetic
methodology based on established palladium-catalyzed cross-coupling reactions, and an
exploration of its potential biological activities and therapeutic applications inferred from its
structural motifs. While specific experimental data for this compound is limited in publicly
available literature, this document serves as a foundational resource for researchers by
contextualizing its properties within the broader class of biphenyl carboxylic acid derivatives
and substituted salicylic acids.

Molecular Identity and Physicochemical Properties

4-(4-Chlorophenyl)-2-hydroxybenzoic acid is a bifunctional organic molecule characterized
by a biphenyl core, where one phenyl ring is substituted with a chlorine atom at the 4-position,
and the other is substituted with a hydroxyl group at the 2-position and a carboxylic acid group
at the 1-position.

Table 1: Physicochemical Properties
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Property Value Source
CAS Number 1261995-96-3 [11[2]
Molecular Formula C13HoClO3 [1]
Molecular Weight 248.66 g/mol [1]

4'-chloro-3-hydroxy[1,1'-
Synonyms : o [3]14]
biphenyl]-4-carboxylic acid

Purity Typically =295% [2]

Storage Temperature -20°C [1]
WDOOIZIJTFGDHFT-

InChl Key [2]
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Proposed Synthetic Pathway: Suzuki-Miyaura
Cross-Coupling

The synthesis of biphenyl carboxylic acid derivatives is most efficiently achieved through the
Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-
carbon bond between an aryl halide and an arylboronic acid. For the synthesis of 4-(4-
Chlorophenyl)-2-hydroxybenzoic acid, a plausible route involves the coupling of 4-bromo-2-
hydroxybenzoic acid with 4-chlorophenylboronic acid.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling
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tion Mixture Heating (e.g., 80-100°C)

Purification
(e.g., Column Chromatography)

Click to download full resolution via product page
Caption: Proposed synthesis of 4-(4-Chlorophenyl)-2-hydroxybenzoic acid.
Detailed Protocol:

e Reactant Preparation: In a reaction vessel, combine 4-bromo-2-hydroxybenzoic acid (1.0
eg.), 4-chlorophenylboronic acid (1.2 eq.), a palladium catalyst such as
tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base like potassium carbonate
(2.0 eq.).

o Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water
(e.g., 4:1 viv).

o Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a
temperature ranging from 80 to 100°C. Monitor the reaction progress using thin-layer
chromatography (TLC).
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e Workup: Upon completion, cool the reaction mixture to room temperature. Perform an
agueous workup by adding water and extracting with an organic solvent like ethyl acetate.

 Acidification and Isolation: Acidify the aqueous layer with a dilute acid (e.g., 1M HCI) to
precipitate the carboxylic acid product.

« Purification: Collect the crude product by filtration and purify further by recrystallization or
column chromatography to obtain the final product.

Potential Biological Activities and Therapeutic
Applications (Inferred)

While direct biological data for 4-(4-Chlorophenyl)-2-hydroxybenzoic acid is not readily
available, its structural components—a biphenyl core, a salicylic acid moiety, and a
chlorophenyl group—are present in numerous biologically active molecules. This allows for
informed speculation on its potential therapeutic applications.

3.1. Anti-inflammatory and Analgesic Potential

The 2-hydroxybenzoic acid (salicylic acid) scaffold is the basis for a major class of non-
steroidal anti-inflammatory drugs (NSAIDs). The biphenyl carboxylic acid structure is also found
in several NSAIDs like diflunisal and fenbufen, which are known for their anti-inflammatory,
analgesic, and antipyretic properties.[2] The presence of these motifs in the target molecule
suggests a potential for similar activities.

3.2. Anticancer Properties

Biphenyl carboxylic acid derivatives have been investigated as potential anticancer agents.[2]
Some studies have shown that these compounds can exhibit cytotoxicity against various
cancer cell lines, including breast cancer.[2] The rigid biphenyl structure serves as a scaffold for
designing molecules that can interact with biological targets involved in cancer progression.

3.3. Antimicrobial Activity

Substituted benzoic acid derivatives have been reported to possess antibacterial and antifungal
properties.[5] The lipophilicity introduced by the chlorophenyl group may enhance the ability of
the molecule to penetrate microbial cell membranes, potentially leading to antimicrobial effects.
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3.4. Other Potential Applications

The biphenyl scaffold is versatile and has been explored for a wide range of therapeutic areas,
including as immunosuppressants, antihypertensives, and agents for treating osteoporosis.[2]

4-(4-Chlorophenyl)-2-hydroxybenzoic acid
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Caption: Inferred biological activities based on structural motifs.

Analytical and Characterization Techniques

The structural elucidation and purity assessment of 4-(4-Chlorophenyl)-2-hydroxybenzoic
acid would typically involve a combination of spectroscopic and chromatographic methods.

Table 2: Analytical Techniques
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Technique Purpose Expected Observations
) ) Aromatic protons in distinct
Structural confirmation, proton . )
1H NMR ) regions, signals for hydroxyl
environment i i
and carboxylic acid protons.
Resonances for aromatic
13C NMR Carbon skeleton confirmation carbons, carbonyl carbon of

the carboxylic acid.

Mass Spectrometry

Molecular weight determination

A molecular ion peak
corresponding to the exact

mass of the compound.

Infrared (IR) Spectroscopy

Functional group identification

Characteristic absorptions for
O-H (hydroxyl and carboxylic
acid), C=0 (carboxylic acid),

and C-Cl bonds.

HPLC

Purity assessment

A single major peak indicating

the purity of the compound.

In Silico ADMET Profiling (Predicted)

For novel compounds in drug discovery, in silico prediction of Absorption, Distribution,

Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial early step.[6] While

experimental data is lacking, computational models can provide valuable insights into the drug-

likeness of 4-(4-Chlorophenyl)-2-hydroxybenzoic acid.

Table 3: Predicted ADMET Properties
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Parameter Predicted Outcome Rationale/lmplication

The molecular weight and
) o presence of polar functional
Oral Bioavailability Moderate to Good
groups are generally favorable

for oral absorption.

The carboxylic acid group is
Blood-Brain Barrier (BBB) L ionized at physiological pH,
ow
Penetration which typically limits BBB

penetration.

The aromatic rings are
susceptible to hydroxylation
] Likely via Cytochrome P450 and other phase | metabolic
Metabolism ) ] )
enzymes reactions. The carboxylic acid
can undergo phase Il

conjugation.

Aromatic and chlorinated
compounds can sometimes be

Toxicity Potential for hepatotoxicity associated with liver toxicity,
which would require

experimental evaluation.

Conclusion and Future Directions

4-(4-Chlorophenyl)-2-hydroxybenzoic acid is a structurally interesting molecule with
potential for further investigation in various scientific disciplines. Based on its constituent
moieties, it is hypothesized to possess biological activities, particularly in the areas of
inflammation, cancer, and infectious diseases. The synthetic route via Suzuki-Miyaura coupling
is well-established for this class of compounds and offers a reliable method for its preparation.

Future research should focus on the experimental validation of the predicted properties
outlined in this guide. This includes the synthesis and purification of the compound, followed by
a comprehensive evaluation of its biological activities through in vitro and in vivo assays.
Further structural modifications could also be explored to optimize its potential therapeutic
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effects. This technical guide serves as a starting point for researchers interested in exploring
the scientific potential of this and related biphenyl carboxylic acid derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. pdf.benchchem.com [pdf.benchchem.com]
e 2. ajgreenchem.com [ajgreenchem.com]
¢ 3. mdpi.com [mdpi.com]

e 4. Determining if substituted biphenyls are chiral or not. | Study Prep in Pearson+
[pearson.com]

e 5. mdpi.com [mdpi.com]

o 6. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [An In-depth Technical Guide to 4-(4-Chlorophenyl)-2-
hydroxybenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b593986#4-4-chlorophenyl-2-hydroxybenzoic-acid-
cas-number-1261995-96-3]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b593986?utm_src=pdf-body
https://www.benchchem.com/product/b593986?utm_src=pdf-body
https://www.benchchem.com/product/b593986?utm_src=pdf-body
https://www.benchchem.com/product/b593986?utm_src=pdf-custom-synthesis
https://pdf.benchchem.com/1268/A_Comprehensive_Review_of_Biphenyl_Carboxylic_Acid_Derivatives_Synthesis_Biological_Activity_and_Therapeutic_Potential.pdf
https://www.ajgreenchem.com/article_214319_23a4d2715aea689a14c559befe29721f.pdf
https://www.mdpi.com/1420-3049/28/21/7415
https://www.pearson.com/channels/organic-chemistry/asset/cc732cc7/determining-if-substituted-biphenyls-are-chiral-or-not
https://www.pearson.com/channels/organic-chemistry/asset/cc732cc7/determining-if-substituted-biphenyls-are-chiral-or-not
https://www.mdpi.com/2227-9059/11/10/2686
https://www.researchgate.net/figure/Fig-5-Development-of-predictive-in-silico-models-for-ADME-properties_fig4_231222902
https://www.benchchem.com/product/b593986#4-4-chlorophenyl-2-hydroxybenzoic-acid-cas-number-1261995-96-3
https://www.benchchem.com/product/b593986#4-4-chlorophenyl-2-hydroxybenzoic-acid-cas-number-1261995-96-3
https://www.benchchem.com/product/b593986#4-4-chlorophenyl-2-hydroxybenzoic-acid-cas-number-1261995-96-3
https://www.benchchem.com/product/b593986#4-4-chlorophenyl-2-hydroxybenzoic-acid-cas-number-1261995-96-3
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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